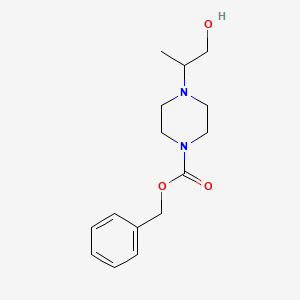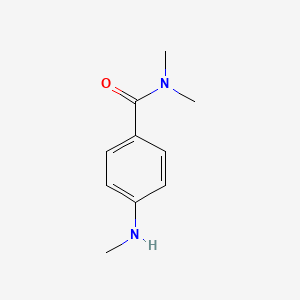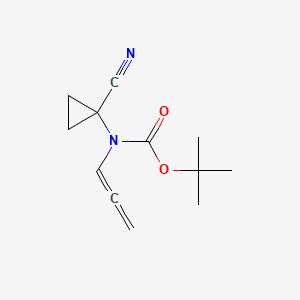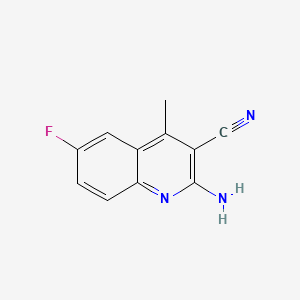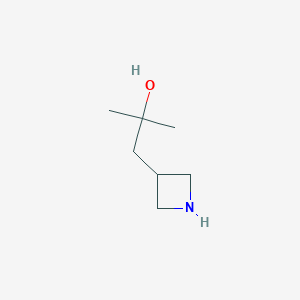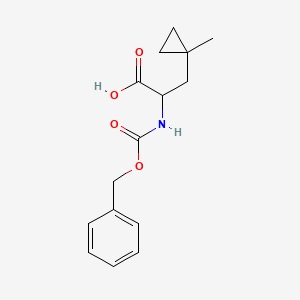
2-(((Benzyloxy)carbonyl)amino)-3-(1-methylcyclopropyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(((Benzyloxy)carbonyl)amino)-3-(1-methylcyclopropyl)propanoic acid is an organic compound that features a benzyloxycarbonyl-protected amino group and a 1-methylcyclopropyl substituent on a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((Benzyloxy)carbonyl)amino)-3-(1-methylcyclopropyl)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.
Formation of the cyclopropyl ring: The 1-methylcyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Coupling reaction: The protected amino acid is then coupled with the cyclopropyl derivative using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow synthesis and the use of greener solvents may be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the benzyloxycarbonyl group, resulting in the removal of the protecting group and liberation of the free amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxycarbonyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Free amino acid.
Substitution: Substituted benzyloxycarbonyl derivatives.
科学研究应用
2-(((Benzyloxy)carbonyl)amino)-3-(1-methylcyclopropyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential as a prodrug, where the benzyloxycarbonyl group can be removed in vivo to release the active drug.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-3-(1-methylcyclopropyl)propanoic acid involves the following steps:
Enzymatic cleavage: The benzyloxycarbonyl group is cleaved by enzymes such as esterases or proteases, releasing the free amino group.
Interaction with molecular targets: The free amino group can then interact with specific molecular targets, such as enzymes or receptors, leading to the desired biological effect.
Pathways involved: The compound may participate in metabolic pathways involving amino acids and peptides, influencing various physiological processes.
相似化合物的比较
2-(((Benzyloxy)carbonyl)amino)-3-(cyclopropyl)propanoic acid: Lacks the methyl group on the cyclopropyl ring.
2-(((Benzyloxy)carbonyl)amino)-3-(1-ethylcyclopropyl)propanoic acid: Contains an ethyl group instead of a methyl group on the cyclopropyl ring.
Uniqueness:
- The presence of the 1-methylcyclopropyl group imparts unique steric and electronic properties to the compound, influencing its reactivity and interactions with biological targets.
- The benzyloxycarbonyl protection provides stability during synthetic procedures and can be selectively removed under mild conditions.
属性
分子式 |
C15H19NO4 |
|---|---|
分子量 |
277.31 g/mol |
IUPAC 名称 |
3-(1-methylcyclopropyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H19NO4/c1-15(7-8-15)9-12(13(17)18)16-14(19)20-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,19)(H,17,18) |
InChI 键 |
MUMRQTPMMGZKCC-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13486291.png)
![6-Oxo-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13486292.png)
![rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13486296.png)
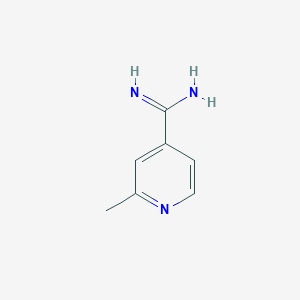

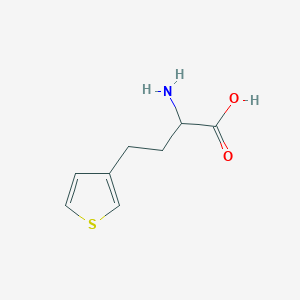
![4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride](/img/structure/B13486326.png)
